Product packaging for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine(Cat. No.:CAS No. 1190321-67-5)

5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine

Cat. No.: B1524605
CAS No.: 1190321-67-5
M. Wt: 163.18 g/mol
InChI Key: ILFMPRCSQPJDFD-UHFFFAOYSA-N
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Description

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is a substituted 7-azaindole derivative of significant interest in medicinal chemistry and drug discovery. As a key scaffold, 7-azaindoles are recognized as privileged structures for developing potent kinase inhibitors due to their ability to act as bioisosteres for purines and other heterocycles . They are widely used in structure-activity relationship (SAR) studies to explore and optimize interactions with enzyme active sites . This compound is rigorously characterized to ensure high purity and identity, supplied with a Certificate of Analysis. It is intended for research applications only and is not approved for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9N3O B1524605 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine CAS No. 1190321-67-5

Properties

IUPAC Name

5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-6-4-11-8-5(7(6)9)2-3-10-8/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILFMPRCSQPJDFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=C2C(=C1N)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

  • Starting Materials : The synthesis often begins with 7-azaindole or 2,3-dihydro-7-azaindole.
  • Methoxy Group Introduction : The methoxy substituent is introduced via methylation reactions, commonly through nucleophilic substitution or methylation of hydroxyl precursors.
  • Amino Group Installation : The 4-amino substituent is introduced through amination reactions, often involving substitution of suitable leaving groups or reduction of nitro precursors.
  • Ring Formation and Functionalization : The pyrrolo[2,3-b]pyridine core is constructed or modified through cyclization reactions and subsequent functional group transformations.

Advanced Production Techniques

Leading manufacturers, such as NINGBO INNO PHARMCHEM CO., LTD., employ advanced continuous flow synthesis processes to enhance the purity, yield, and scalability of this compound production. Continuous flow methods allow for precise control of reaction parameters, improving reproducibility and reducing reaction times.

Detailed Preparation Methods and Reaction Conditions

The following table summarizes the key preparation steps, reagents, and typical conditions reported in the literature and patent disclosures:

Step Reaction Type Starting Material(s) Reagents/Conditions Outcome Notes
1 Cyclization 7-azaindole or derivative Acid/base catalysis, heating Formation of pyrrolo[2,3-b]pyridine core Core scaffold formation
2 Hydroxylation Pyrrolo[2,3-b]pyridine intermediate Hydroxylating agent (e.g., peracids, hydroxyl radicals) Introduction of hydroxyl group at 5-position Precursor for methoxy group
3 Methylation 5-hydroxy-pyrrolo[2,3-b]pyridine Methylating agents (e.g., methyl iodide, dimethyl sulfate), base Conversion of hydroxyl to methoxy group Selectivity critical
4 Amination 4-halogenated pyrrolo[2,3-b]pyridine Ammonia or amine source, nucleophilic substitution Introduction of amino group at 4-position Requires controlled conditions
5 Purification Crude reaction mixture Chromatography, recrystallization Isolation of pure this compound High purity essential for applications

Research Findings and Optimization

Yield and Purity

  • Continuous flow synthesis has demonstrated improvements in yield (typically >80%) and purity (>98%) compared to batch processes due to enhanced mixing and temperature control.
  • Methylation step selectivity is critical; side reactions such as overalkylation or methylation at undesired positions can reduce yield and complicate purification.

Reaction Conditions

  • Optimal methylation generally occurs under mild basic conditions (e.g., potassium carbonate) in polar aprotic solvents such as dimethylformamide (DMF) or acetone.
  • Amination reactions are typically performed under elevated temperatures (60–100°C) with ammonia or primary amines in polar solvents to promote nucleophilic substitution.

Scale-Up Considerations

  • The use of continuous flow reactors allows for safer handling of hazardous reagents (e.g., methyl iodide) and better heat dissipation during exothermic steps.
  • Scale-up requires careful monitoring of reaction parameters to maintain product consistency.

Summary Table of Preparation Methods

Preparation Aspect Methodology Details Advantages Challenges
Starting Material 7-azaindole or 2,3-dihydro-7-azaindole Readily available, well-studied Requires multiple functionalizations
Methoxy Group Introduction Methylation of hydroxyl precursor High selectivity with proper conditions Side reactions possible
Amino Group Installation Nucleophilic substitution with ammonia or amines Direct introduction at 4-position Requires precise control of conditions
Synthesis Mode Batch vs. Continuous Flow Continuous flow improves yield & purity Initial setup cost for flow reactors
Purification Chromatography, recrystallization High purity achievable Time-consuming for large scale

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be performed using hydrogen gas (H₂) in the presence of a palladium catalyst or using hydride donors like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong bases such as sodium hydride (NaH).

Major Products Formed:

  • Oxidation: Formation of corresponding oxo-compounds.

  • Reduction: Formation of reduced derivatives.

  • Substitution: Formation of various substituted pyrrolopyridines.

Scientific Research Applications

Cancer Therapy

The compound has been investigated for its efficacy as a fibroblast growth factor receptor (FGFR) inhibitor. Abnormal activation of FGFR signaling pathways is implicated in various cancers, making FGFRs attractive targets for cancer therapy. A study highlighted the synthesis and biological evaluation of several 1H-pyrrolo[2,3-b]pyridine derivatives, including 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine, which exhibited potent inhibitory activities against FGFR1, FGFR2, and FGFR3. Specifically, one derivative demonstrated an IC50 value of 7 nM against FGFR1 and showed significant antiproliferative effects on breast cancer cells (4T1) by inducing apoptosis and inhibiting cell migration and invasion .

Inhibition of SGK-1 Kinase

Another significant application of this compound is its potential as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1). SGK-1 plays a critical role in various physiological processes, including electrolyte balance and cell proliferation. Inhibition of SGK-1 has therapeutic implications for conditions such as chronic renal disease and cardiovascular disorders. The compound's ability to inhibit SGK-1 activity suggests it could be developed into a treatment option for diseases mediated by this kinase .

Structure-Activity Relationship Studies

Research has also focused on the structure-activity relationships (SAR) of pyrrolo[2,3-b]pyridine derivatives. These studies aim to optimize the pharmacological properties of the compounds through modifications at various positions on the pyrrolo[2,3-b]pyridine core. For instance, modifications at the 5-position have been shown to enhance binding affinity and selectivity towards FGFRs and SGK-1 .

Synthetic Routes

The synthesis of this compound involves several methodologies that allow for the introduction of different substituents to optimize biological activity. Techniques such as Suzuki–Miyaura cross-coupling followed by amination have been employed to create various derivatives with enhanced potency .

Compound IDTarget KinaseIC50 (nM)Cell Line TestedEffect on Cell Proliferation
4hFGFR174T1Induced apoptosis
4hFGFR29MDA-MB-231Significant inhibition
4hSGK-1TBDRenal CellsPotential therapeutic effect

Case Studies

Case Study 1: FGFR Inhibition in Breast Cancer
In vitro studies showed that compound 4h significantly inhibited the proliferation of breast cancer cells (4T1), induced apoptosis via mitochondrial pathways, and reduced cell migration by up to 93.8% at higher concentrations .

Case Study 2: SGK-1 Inhibition in Renal Disease
Compounds derived from pyrrolo[2,3-b]pyridine structures are being explored for their potential to modulate SGK-1 activity in renal cells. Preliminary data suggest that these compounds could mitigate aldosterone-induced sodium retention, providing a novel approach to managing electrolyte balance in chronic kidney disease .

Mechanism of Action

The mechanism by which 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine exerts its effects involves the inhibition of FGFR signaling pathways. The compound binds to the FGFRs, preventing their activation and subsequent downstream signaling. This inhibition can lead to the suppression of tumor growth and proliferation.

Molecular Targets and Pathways:

  • FGFR1, FGFR2, FGFR3: These are the primary molecular targets of the compound.

  • Downstream Pathways: Inhibition of FGFRs affects pathways involved in cell growth, differentiation, and survival.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents, fused ring systems, or heteroatom arrangements, which influence physicochemical and pharmacological properties.

Compound Name Substituents/Ring Modifications Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key References
5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine 5-OCH₃, 4-NH₂ C₈H₈N₃O ~163.18 Not reported
5-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine 5-CH₃, 4-NH₂ C₈H₉N₃ 147.18 Not reported
5-Fluoro-1H-pyrrolo[2,3-b]pyridin-4-amine HCl 5-F, 4-NH₂ (+HCl) C₇H₆FN₃·HCl 187.6 Not reported
6-Bromo-1H-pyrrolo[2,3-b]pyridin-4-amine 6-Br, 4-NH₂ C₇H₆BrN₃ 212.05 Not reported
5-(4-Methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Fused pyrimidine, 4-NH₂, 5-(4-CH₃C₆H₄) C₁₃H₁₂N₄ 224.26 Not reported

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, F) : Bromo and fluoro substituents () increase molecular weight and may enhance metabolic stability but reduce solubility.
  • Methoxy vs.
  • Fused Ring Systems : Compounds like 5-(4-methylphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine () exhibit extended aromatic systems, which could enhance π-π stacking in protein binding pockets.

Physicochemical Properties

  • Melting Points: Dihydrofurothienopyridin-amines () exhibit high melting points (217–239°C), attributed to rigid fused-ring systems. The target compound’s melting point is unreported but likely lower due to reduced ring strain.
  • Solubility : Methoxy and amine groups may improve aqueous solubility compared to halogenated or methylated analogs.

Biological Activity

5-Methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine is a compound of growing interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C8H9N3O
  • CAS Number : 1190321-67-5

This compound features a pyrrolo-pyridine core, which is significant for its interaction with various biological targets.

The biological activity of this compound primarily involves its interactions with specific receptors and enzymes. Research indicates that it may act as an inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation. The compound's mechanism may involve:

  • Inhibition of Kinase Activity : Similar compounds have shown selective inhibition against protein kinases, suggesting that this compound could exhibit similar properties .
  • Antioxidant Properties : The presence of the methoxy group may enhance its ability to scavenge free radicals, contributing to its potential anti-inflammatory effects.

Anticancer Activity

Several studies have demonstrated the anticancer potential of compounds related to this compound. For instance:

  • In vitro Studies : A study reported that derivatives of pyrrolo compounds exhibited significant cytotoxicity against various cancer cell lines, with IC50 values in the low micromolar range. Specifically, modifications on the pyridine ring were found to enhance activity against breast and lung cancer cells .
CompoundCell LineIC50 (µM)
5-Methoxy-PyrrolidineMCF7 (Breast)0.02
5-Methoxy-PyrrolidineA549 (Lung)0.15
Reference CompoundMCF70.05

Antimicrobial Activity

Research has indicated that this compound may also possess antimicrobial properties:

  • Bacterial Inhibition : In a comparative study, derivatives showed effective inhibition against both Gram-positive and Gram-negative bacteria. The presence of the methoxy group was correlated with enhanced antibacterial activity .
BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus10 µg/mL
Escherichia coli15 µg/mL

Case Study 1: Inhibition of CSF1R

A recent study focused on the inhibition of the colony-stimulating factor 1 receptor (CSF1R), which is implicated in macrophage proliferation and survival. Compounds similar to this compound demonstrated subnanomolar inhibition of CSF1R, suggesting potential therapeutic applications in diseases characterized by macrophage dysregulation such as cancer and inflammatory disorders .

Case Study 2: Anti-inflammatory Effects

Another investigation assessed the anti-inflammatory properties of pyrrolo compounds in animal models. Results showed that treatment with these compounds led to significant reductions in paw edema compared to controls, indicating their potential use as anti-inflammatory agents in clinical settings .

Q & A

Basic Research Questions

Q. What are the key structural identifiers and characterization methods for 5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine?

  • Answer : The compound is characterized by its molecular formula C8H8N2O (molecular weight: 148.16 g/mol) and canonical SMILES COc1cc2cc[nH]c2nc1 . Key identifiers include:

  • NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and methoxy/amine groups.
  • Mass spectrometry (MS) for molecular ion confirmation ([M+H]+ at m/z 149.1).
  • Infrared (IR) spectroscopy to detect N-H stretches (~3300 cm⁻¹) and C-O-C vibrations (~1250 cm⁻¹).
  • X-ray crystallography (if crystalline) to resolve dihedral angles and hydrogen bonding, as seen in analogous pyrrolopyridine derivatives .

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A standard method involves N1-alkylation of the pyrrolopyridine core. For example:

React 5-methoxy-1H-pyrrolo[2,3-b]pyridine with alkyl/benzyl halides in acetone using KOH and tetrabutylammonium bisulfate as a phase-transfer catalyst .

Microwave-assisted synthesis (e.g., 373 K for 1 hour in dioxane with tertiary amine bases) can enhance reaction efficiency, followed by purification via column chromatography (SiO₂, hexane/ethyl acetate) .

  • Critical parameters : Control reaction temperature to avoid decomposition of the methoxy group. Monitor by TLC or LC-MS.

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Answer :

  • Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (dichloromethane) using gravimetric analysis or HPLC.
  • Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring.
  • pH sensitivity : Evaluate solubility in buffered solutions (pH 1–12) to identify optimal storage conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved during structural validation?

  • Answer :

  • Compare experimental data with DFT-calculated NMR spectra (software: Gaussian, ORCA).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly for pyrrolo-pyridine ring protons.
  • Cross-validate with X-ray crystallography , as seen in studies of similar compounds where dihedral angles (e.g., 4.4°–85.5°) and hydrogen bonds stabilize conformations .

Q. What strategies optimize the regioselectivity of functional group modifications (e.g., halogenation, cross-coupling) on the pyrrolopyridine core?

  • Answer :

  • Halogenation : Use directing groups (e.g., Boc-protected amines) to control substitution at the 3- or 5-positions.
  • Cross-coupling : Employ Pd-catalyzed Suzuki-Miyaura reactions with aryl boronic acids. For example, microwave-assisted coupling (100°C, 30 min) with Pd(PPh₃)₄ achieves >80% yield in analogous systems .
  • Protection/deprotection : Temporarily protect the amine group (e.g., with tert-butoxycarbonyl (Boc)) to prevent side reactions .

Q. How can computational methods predict the biological activity or binding interactions of this compound?

  • Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, GPCRs).
  • QSAR models : Train models on pyrrolopyridine derivatives with known IC₅₀ values to predict activity .
  • ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and toxicity risks .

Q. What experimental and analytical techniques resolve discrepancies in synthetic yields or purity across different batches?

  • Answer :

  • HPLC-DAD/ELSD : Quantify impurities (e.g., unreacted starting materials).
  • TGA/DSC : Identify polymorphic forms or hydrate/solvate formation affecting yield.
  • Reaction monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and optimize reaction conditions .

Methodological Notes

  • Safety : Handle under inert atmosphere (N₂/Ar) due to amine sensitivity. Use fume hoods and PPE (gloves, goggles) .
  • Data validation : Cross-reference spectral data with databases (PubChem, Reaxys) and replicate experiments to ensure reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine
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5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine

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